Tert-butyl 2-amino-5,5,5-trifluoropentanoate
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Overview
Description
Tert-butyl 2-amino-5,5,5-trifluoropentanoate is an organic compound that features a tert-butyl ester group, an amino group, and a trifluoromethyl group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5,5,5-trifluoropentanoate typically involves the esterification of 2-amino-5,5,5-trifluoropentanoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5,5,5-trifluoropentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Substituted amino or thiol derivatives.
Scientific Research Applications
Tert-butyl 2-amino-5,5,5-trifluoropentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which tert-butyl 2-amino-5,5,5-trifluoropentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-4,4,4-trifluorobutanoate
- Tert-butyl 2-amino-6,6,6-trifluorohexanoate
- Tert-butyl 2-amino-3,3,3-trifluoropropanoate
Uniqueness
Tert-butyl 2-amino-5,5,5-trifluoropentanoate is unique due to its specific chain length and the position of the trifluoromethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research .
Properties
Molecular Formula |
C9H16F3NO2 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
tert-butyl 2-amino-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C9H16F3NO2/c1-8(2,3)15-7(14)6(13)4-5-9(10,11)12/h6H,4-5,13H2,1-3H3 |
InChI Key |
PVWBNTUXTYLPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(F)(F)F)N |
Origin of Product |
United States |
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